molecular formula C6H11NO2 B2919397 3-Ethylazetidine-3-carboxylic acid CAS No. 1213240-08-4

3-Ethylazetidine-3-carboxylic acid

Cat. No.: B2919397
CAS No.: 1213240-08-4
M. Wt: 129.159
InChI Key: HCFIMLHWRVBLOE-UHFFFAOYSA-N
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Description

3-Ethylazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing an azetidine ring with an ethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable dihalide, followed by cyclization to form the azetidine ring. The carboxylic acid group can be introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Ethylazetidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-ethylazetidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior. The compound can interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.

    L-Azetidine-2-carboxylic acid: A naturally occurring amino acid found in sugar beets.

    Azetidine-3-carboxylic acid: Similar to 3-ethylazetidine-3-carboxylic acid but without the ethyl group.

Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other azetidine derivatives. This structural variation can lead to different chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-ethylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-6(5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFIMLHWRVBLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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